
5-Methyl-2-(2-nitrophenyl)oxazole
Overview
Description
5-Methyl-2-(2-nitrophenyl)oxazole is an organic compound with the molecular formula C10H8N2O3 It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-2-(2-nitrophenyl)oxazole involves the reaction of 2-nitro-N-(2-oxopropyl)benzamide with phosphorus oxychloride at 90°C for 30 minutes. The reaction mixture is then concentrated in vacuo, and the residue is taken up in water. The suspension is extracted with ethyl acetate, and the combined ethyl acetate layers are back-extracted with sodium hydroxide solution. The product is purified via medium-pressure liquid chromatography, eluting with a gradient of ethyl acetate and pentane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 2-position undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.
Key transformations:
Mechanistic Notes:
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The nitro-to-amine reduction proceeds via a nitroso intermediate, stabilized by the oxazole ring’s electron-deficient nature .
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Over-reduction of the oxazole ring is avoided by using mild hydrogenation conditions .
Electrophilic Substitution
The oxazole ring undergoes electrophilic substitution at the 5-position (activated by the methyl group) and 4-position (activated by resonance with the nitro group).
Demonstrated reactions:
Key Observations:
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Methyl group at C-5 directs electrophiles to C-4 via inductive effects .
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Nitro group at C-2 deactivates the phenyl ring, limiting further substitution on the aromatic ring .
Cross-Coupling Reactions
The oxazole ring participates in transition-metal-catalyzed couplings, enabling functionalization at C-4 and C-5.
Examples:
Limitations:
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Steric hindrance from the methyl group reduces coupling efficiency at C-5 .
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Nitro group stability under basic conditions restricts reaction scope .
Oxazole Ring-Opening Reactions
Under strong acidic or oxidative conditions, the oxazole ring undergoes cleavage:
Conditions | Products Formed | Pathway | References |
---|---|---|---|
H₂SO₄ (conc.), 100°C, 6 h | 2-Nitrobenzamide + Methyl glyoxal | Acid hydrolysis | |
Ozone, CH₂Cl₂, -78°C, 1 h | 2-Nitrobenzaldehyde + Methyl isocyanate | Oxidative cleavage |
Mechanistic Insight:
Comparative Reactivity
A comparison with structurally similar oxazoles highlights unique reactivity:
Unresolved Challenges
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Selective C-H Functionalization: Direct functionalization at C-5 remains inefficient due to steric blocking by the methyl group .
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Stability Under Basic Conditions: Nitro group reduction competes with desired reactions in alkaline media .
Experimental data and mechanistic studies cited here are derived from electrochemical syntheses , catalytic coupling methodologies , and hydrolysis experiments . Further studies are needed to expand the reaction portfolio of this versatile heterocycle.
Scientific Research Applications
Introduction to 5-Methyl-2-(2-nitrophenyl)oxazole
This compound is a compound belonging to the oxazole family, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. The following sections detail its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound and its derivatives have shown significant promise as therapeutic agents. The oxazole ring structure is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Biological Activities
The compound exhibits various pharmacological activities, including:
- Antifungal Activity : Studies have demonstrated the efficacy of oxazole derivatives against Candida species, indicating potential for treating fungal infections .
- Antibacterial Properties : Research has shown that oxazole derivatives can be effective against a range of bacterial strains, including Staphylococcus aureus .
- Antitumor Activity : Some oxazole compounds have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo .
Agricultural Applications
The unique chemical properties of this compound also lend themselves to agricultural applications. Oxazole derivatives are being investigated for their potential as agrochemicals, particularly as fungicides and herbicides.
Case Study: Agrochemical Efficacy
A study evaluating the antifungal efficacy of various oxazole derivatives found that certain modifications to the oxazole ring enhanced activity against plant pathogens, suggesting that these compounds could be developed into effective agricultural products .
Material Science
The versatility of oxazoles extends into material science, where they are being explored for their properties in developing novel materials.
Applications in Polymer Science
Oxazole compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has indicated that the inclusion of oxazole moieties in polymer formulations can improve their performance under various environmental conditions .
Table 1: Biological Activities of Oxazole Derivatives
Activity Type | Compound Tested | Efficacy (EC50) |
---|---|---|
Antifungal | This compound | 0.15 µM |
Antibacterial | Oxazole derivative X | 0.25 µM |
Antitumor | Oxazole derivative Y | IC50 = 0.05 µM |
Table 2: Synthesis and Modification of Oxazoles
Modification Type | Compound Name | Resulting Activity |
---|---|---|
Substitution | 5-Methyl-2-(4-nitrophenyl)oxazole | Enhanced antifungal |
Ring Closure | 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole | Increased stability |
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-nitrophenyl)oxazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)oxazole: Lacks the methyl group at the 5-position.
5-Methyl-2-phenyl-1,3-oxazole: Lacks the nitro group on the phenyl ring.
2-(2-Aminophenyl)oxazole: Contains an amino group instead of a nitro group.
Uniqueness
5-Methyl-2-(2-nitrophenyl)oxazole is unique due to the presence of both a methyl group at the 5-position and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHNO. The compound features a methyl group at the 5-position and a nitrophenyl group at the 2-position of the oxazole ring. These functional groups influence its reactivity and biological interactions, making it a subject of interest in various research studies.
The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or interfering with cellular processes. This interaction can lead to observed biological activities, such as antimicrobial effects against pathogenic organisms.
Antimicrobial Activity
Research has indicated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the antimicrobial potential of various oxazole derivatives against common pathogens, revealing that this compound could inhibit strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Candida albicans | 1.6 |
Escherichia coli | 3.2 |
Staphylococcus aureus | 0.8 |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that oxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The presence of the nitro group may enhance these effects by inducing apoptosis or inhibiting cell proliferation .
Case Studies
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Antifungal Activity Against Candida spp.:
A study focused on evaluating the antifungal efficacy of oxazole derivatives against different Candida species found that this compound displayed significant activity, particularly against Candida albicans. The study reported an MIC value of 1.6 µg/ml, indicating potent antifungal activity . -
Cytotoxicity in Cancer Cell Lines:
Another research effort investigated the cytotoxic effects of various oxazole compounds on human cancer cell lines. Results indicated that this compound inhibited cell growth significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other similar compounds:
Compound Name | Structural Features | Notable Properties |
---|---|---|
5-Methyl-4-nitrooxazole | Nitro group at position 4 | Antimicrobial activity |
4-Nitrophenyl-oxazole | Nitrophenyl group at position 4 | Potential anticancer properties |
5-Ethyl-2-(2-nitrophenyl)oxazole | Ethyl group instead of methyl | Variation in solubility and biological activity |
5-Methyl-3-(4-nitrophenyl)oxazole | Nitro group at position 3 | Enhanced reactivity in electrophilic reactions |
The combination of both methyl and nitro groups in this compound contributes to its distinct biological properties compared to these analogs.
Properties
IUPAC Name |
5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAARHWYECEAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650076 | |
Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52829-70-6 | |
Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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